Cannabicyclol (CBL), CAS 21366-63-2, is a minor, non-psychoactive phytocannabinoid characterized by its rigid bicyclic core. Unlike major cannabinoids such as THC or CBD, CBL is primarily formed as a degradation product via the [2+2] photocycloaddition of cannabichromene (CBC) under UV light or heat. In procurement and industrial contexts, CBL is highly valued as a certified reference material (CRM) for cannabis stability testing and as a specialized, non-psychoactive scaffold for pharmacological screening, particularly in serotonin receptor modulation [1].
Substituting CBL with its precursor CBC, or with major cannabinoids like CBD or THC, compromises both analytical and pharmacological workflows. In quality control, CBL is the specific, non-interchangeable marker required to quantify the photochemical degradation and aging of CBC-containing extracts. In pharmacological screening, substituting CBL with CBD or THC introduces unwanted CB1/CB2 receptor activity and fails to replicate CBL’s distinct profile as a positive allosteric modulator of the 5-HT1A receptor. Furthermore, the structural rigidity of CBL’s cyclobutane ring makes it chemically distinct from the tricyclic core of THC, meaning analogs cannot serve as drop-in replacements for targeted structure-activity relationship (SAR) studies [1].
Recent pharmacological profiling reveals that CBL possesses a distinct target profile compared to classical CB1/CB2-active cannabinoids. In functional assays, (±)-CBL acts as a potent positive allosteric modulator (PAM) of the serotonin 5-HT1A receptor. At a concentration of 4 μM, the introduction of CBL increased serotonin-induced β-arrestin recruitment from a baseline of 20% to 80%. Furthermore, at 10 μM, CBL inhibited [3H]-8-hydroxy-DPAT binding to 5-HT1A by 75%. This demonstrates a highly specific off-target utility for CBL compared to standard cannabinoids [1].
| Evidence Dimension | Serotonin-induced β-arrestin recruitment (5-HT1A activation) |
| Target Compound Data | CBL (4 μM) + Serotonin = 80% recruitment |
| Comparator Or Baseline | Serotonin alone baseline = 20% recruitment |
| Quantified Difference | 4-fold increase in β-arrestin recruitment |
| Conditions | In vitro 5-HT1A functional assay |
Procuring CBL enables researchers to isolate serotonin receptor modulation without the confounding psychoactive CB1 activation typical of major cannabinoids.
For industrial scale-up and derivative synthesis, the conversion of cannabichromene (CBC) to CBL is a critical process parameter. While natural UV degradation is slow and unselective, utilizing acidic catalysts drastically improves processability. Optimization studies demonstrate that reacting CBC with Montmorillonite (K30) in chloroform at room temperature achieves a 60% yield of CBL with minimal byproducts, outperforming alternative thermal or chloranil-based methods that often yield complex mixtures of CBL and cannabicitran (CBT) [1].
| Evidence Dimension | Synthesis yield of CBL |
| Target Compound Data | 60% yield via Montmorillonite (K30) catalysis |
| Comparator Or Baseline | Unoptimized thermal/UV degradation (low yield, high CBT byproduct) |
| Quantified Difference | Achieves 60% optimized yield with minimal byproducts |
| Conditions | Room temperature, chloroform solvent, Montmorillonite K30 catalyst |
Identifies a highly efficient procurement and processing pathway for manufacturers looking to synthesize bulk CBL or its derivatives.
The stability of cannabinoid reference standards and in vivo formulations is a major procurement consideration. Unlike its precursor CBC, which is highly prone to oxidation and rapid thermal degradation into CBL and CBT when exposed to heat or light, CBL demonstrates robust structural integrity. Stability studies confirm that (±)-CBL, both in its isolated form and when diluted in medium-chain triglyceride (MCT) oil, remains stable at temperatures ranging from 25 °C to 40 °C for at least three months without significant degradation [1].
| Evidence Dimension | Thermal and formulation stability |
| Target Compound Data | Stable at 25–40 °C for >3 months in MCT oil |
| Comparator Or Baseline | CBC (Rapidly degrades under UV/heat into secondary cannabinoids) |
| Quantified Difference | Sustained stability over 3 months at elevated ambient temperatures |
| Conditions | 25–40 °C storage in MCT oil |
Guarantees reliable shelf-life and reproducibility for commercial assay preparations and in vivo dosing formulations.
CBL is the definitive reference marker for quantifying the photochemical degradation of CBC in cannabis extracts, making it essential for shelf-life determination and stability testing workflows [1].
Due to its potent positive allosteric modulation of the 5-HT1A receptor and weak CB1/CB2 affinity, CBL serves as a highly suitable non-psychoactive scaffold for developing novel anxiolytic or anti-depressant therapeutics without cannabinoid-receptor-mediated side effects [1].
The demonstrated 3-month stability of CBL in MCT oil at up to 40 °C makes it highly suitable for prolonged preclinical animal studies that require consistent, degradation-free dosing over extended timelines [1].